2-N,2-N,4-N,4-N-tetramethyl-6-N-[(4-nitrophenyl)methylideneamino]-1,3,5-triazine-2,4,6-triamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-N,2-N,4-N,4-N-tetramethyl-6-N-[(4-nitrophenyl)methylideneamino]-1,3,5-triazine-2,4,6-triamine is a complex organic compound with a triazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-N,2-N,4-N,4-N-tetramethyl-6-N-[(4-nitrophenyl)methylideneamino]-1,3,5-triazine-2,4,6-triamine typically involves the following steps:
Formation of the Triazine Core: The triazine core can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines.
Introduction of Methyl Groups: Methylation of the triazine core is achieved using methyl iodide in the presence of a base such as sodium hydride.
Attachment of the Nitrophenyl Group: The nitrophenyl group is introduced through a condensation reaction with 4-nitrobenzaldehyde under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction of the nitrophenyl group can yield the corresponding amine.
Substitution: The triazine core allows for various substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium alkoxides or amines.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of amines.
Substitution: Introduction of various functional groups depending on the reagents used.
Scientific Research Applications
2-N,2-N,4-N,4-N-tetramethyl-6-N-[(4-nitrophenyl)methylideneamino]-1,3,5-triazine-2,4,6-triamine has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly as an antimicrobial or anticancer agent.
Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the triazine core can form stable complexes with metal ions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N,N,N’,N’-Tetramethyl-1,4-phenylenediamine: Similar in structure but lacks the triazine core.
N,N,N’,N’-Tetramethylethylenediamine: Contains multiple methyl groups but has a different core structure.
N-Butyl-2,2,6,6-tetramethyl-4-piperidinamine: Shares the tetramethyl groups but has a piperidine core.
Uniqueness
2-N,2-N,4-N,4-N-tetramethyl-6-N-[(4-nitrophenyl)methylideneamino]-1,3,5-triazine-2,4,6-triamine is unique due to its combination of a triazine core with a nitrophenyl group and multiple methyl groups
Properties
IUPAC Name |
2-N,2-N,4-N,4-N-tetramethyl-6-N-[(E)-(4-nitrophenyl)methylideneamino]-1,3,5-triazine-2,4,6-triamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N8O2/c1-20(2)13-16-12(17-14(18-13)21(3)4)19-15-9-10-5-7-11(8-6-10)22(23)24/h5-9H,1-4H3,(H,16,17,18,19)/b15-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFHNAMMWRSXVDY-OQLLNIDSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)NN=CC2=CC=C(C=C2)[N+](=O)[O-])N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=NC(=NC(=N1)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-])N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N8O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91892-39-6 |
Source
|
Record name | NSC319958 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=319958 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.